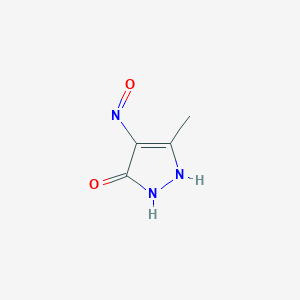
5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily developed for the treatment of genotype 1 hepatitis C virus infection . This compound has shown potent antiviral activity and is a significant advancement in the field of hepatitis C virus therapeutics.
Preparation Methods
The synthesis of GS-9451 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
GS-9451 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GS-9451 has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of hepatitis C virus protease inhibitors.
Biology: It is used to study the biological mechanisms of hepatitis C virus infection and the role of nonstructural 3/4A protease in viral replication.
Medicine: It is used in the development of antiviral therapies for hepatitis C virus infection.
Industry: It is used in the pharmaceutical industry for the production of antiviral drugs
Mechanism of Action
GS-9451 exerts its effects by inhibiting the hepatitis C virus nonstructural 3/4A protease, an enzyme essential for viral replication. By binding to the active site of the protease, GS-9451 prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism of action makes GS-9451 a potent antiviral agent .
Comparison with Similar Compounds
GS-9451 is unique in its high potency and selectivity for the hepatitis C virus nonstructural 3/4A protease. Similar compounds include:
Telaprevir: Another hepatitis C virus protease inhibitor with a similar mechanism of action but different chemical structure.
Boceprevir: A hepatitis C virus protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Voxilaprevir: A pan-genotypic hepatitis C virus protease inhibitor with broader activity against multiple hepatitis C virus genotypes.
GS-9451 stands out due to its high potency and favorable pharmacokinetic profile, making it a valuable addition to the arsenal of hepatitis C virus therapeutics.
Properties
CAS No. |
174816-48-9 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.1 g/mol |
IUPAC Name |
5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |
InChI Key |
CIKULXAROZVBEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=O |
Canonical SMILES |
CC1=C(C(=O)NN1)N=O |
Key on ui other cas no. |
6386-15-8 |
Synonyms |
1H-Pyrazole-4,5-dione,3-methyl-,4-oxime,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















